4-Iodo-6-methylnicotinonitrile
Description
4-Iodo-6-methylnicotinonitrile is a halogenated nicotinonitrile derivative with a pyridine backbone substituted by an iodine atom at position 4, a methyl group at position 6, and a nitrile group at position 3. This compound is structurally classified as a 3-cyanopyridine derivative. Its molecular formula is inferred as C₇H₅IN₂, with a molecular weight of approximately 244.03 g/mol. However, commercial availability is restricted, as it is listed as discontinued by suppliers like CymitQuimica, indicating challenges in synthesis or stability .
Properties
IUPAC Name |
4-iodo-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c1-5-2-7(8)6(3-9)4-10-5/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQOOWNBUXMCGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-methylnicotinonitrile typically involves the iodination of 6-methylnicotinonitrile. One common method is the Sandmeyer reaction, where 6-methylnicotinonitrile is treated with iodine and a copper(I) catalyst under acidic conditions. The reaction proceeds through the formation of a diazonium salt intermediate, which is then replaced by the iodine atom.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize inexpensive raw materials and aim to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-6-methylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Major Products Formed:
- Substituted nicotinonitriles
- Biaryl compounds from coupling reactions
- Oxidized or reduced derivatives
Scientific Research Applications
4-Iodo-6-methylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-6-methylnicotinonitrile depends on its specific application. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The table below compares 4-Iodo-6-methylnicotinonitrile with structurally related nicotinonitrile derivatives, emphasizing substituent effects, molecular properties, and applications:
Key Observations:
- Halogen Reactivity: The iodine substituent in this compound offers higher reactivity in nucleophilic substitutions compared to chloro analogs (e.g., 2,4-Dichloro-6-methylnicotinonitrile), but this may compromise stability during storage .
- Functional Groups: Amino or nitro groups (e.g., 2-Amino-6-methylnicotinonitrile, 6-Amino-5-nitropicolinonitrile) enhance polarity and solubility but introduce safety risks (e.g., nitro compounds are explosive) .
- Steric Effects : Methyl groups at position 6 are conserved across analogs, suggesting a role in modulating steric hindrance or binding interactions in target applications.
Reactivity and Stability:
- This compound: The C–I bond’s weak dissociation energy (~234 kJ/mol) makes it prone to hydrolysis or photodegradation. This contrasts with chloro analogs (C–Cl: ~327 kJ/mol), which are more stable but less reactive .
- 2-Amino-6-methylnicotinonitrile: The amino group increases basicity (pKa ~3–5), enhancing solubility in acidic media, whereas halogenated analogs are more lipophilic .
Research and Application Contexts
- Pharmaceutical Intermediates: 2-Amino-6-methylnicotinonitrile’s amino group is advantageous for constructing heterocyclic scaffolds in drug discovery .
- Agrochemicals: 2,4-Dichloro-6-methylnicotinonitrile’s dual chloro substituents are leveraged in pesticide synthesis .
Biological Activity
4-Iodo-6-methylnicotinonitrile is a compound that belongs to the class of nicotinonitriles, which are known for their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various studies and findings.
This compound has the molecular formula C7H6N2I and a molecular weight of 232.04 g/mol. It features an iodine atom at the 4-position and a nitrile group at the 6-position of the nicotinonitrile structure, which influences its reactivity and biological properties.
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly in cancer research and as a potential pharmacological agent. Key findings include:
- Cytotoxicity : Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range, indicating potent anti-cancer activity .
- Mechanism of Action : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation. For example, it has been suggested that similar compounds inhibit histone deacetylases (HDACs), which play a critical role in regulating gene expression associated with cancer progression .
- Topoisomerase Inhibition : Some studies indicate that related compounds can inhibit topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition leads to increased DNA damage and subsequent cell death in cancer cells .
Study on Cytotoxicity
In one notable study, the cytotoxic effects of various nicotinonitriles were evaluated against a panel of human cancer cell lines. The results indicated that this compound exhibited significant growth inhibition at concentrations as low as 10 µM, with a calculated GI50 value that suggests strong potential for further development as an anticancer agent .
HDAC Inhibition Study
Another investigation focused on the HDAC inhibitory activity of derivatives similar to this compound. The derivatives demonstrated over 60% inhibition of HDAC activity at concentrations around 1 µM, suggesting that this compound could be effective in modulating epigenetic factors involved in cancer .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | IC50 (µM) | Mechanism of Action | Notes |
|---|---|---|---|
| This compound | <10 | Topoisomerase I inhibition | Significant cytotoxicity |
| 4-Iodo-SAHA | 1.1 | HDAC inhibition | Effective against breast cancer |
| 7-Azaindenoisoquinoline | <5 | Topoisomerase I inhibition | Higher potency than other isomers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
